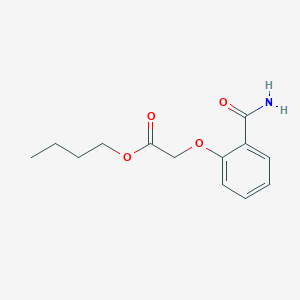
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a chlorine atom, a methyl-substituted phenyl group, and a nitro-substituted phenyl group attached to a propan-2-one backbone
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 4-nitrobenzaldehyde.
Formation of Intermediate: The starting materials undergo a condensation reaction with a suitable reagent, such as acetone, in the presence of a base catalyst to form an intermediate compound.
Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 1-Chloro-1-(4-methylphenyl)-3-(4-aminophenyl)propan-2-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Applications De Recherche Scientifique
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research purposes.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one depends on its specific application. In biochemical assays, the compound may interact with target enzymes or proteins, leading to inhibition or activation of their functions. The molecular targets and pathways involved can vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(4-methylphenyl)-3-(4-aminophenyl)propan-2-one: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and applications.
1-Bromo-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity.
1-Chloro-1-(4-methylphenyl)-3-(4-methoxyphenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90176-78-6 |
|---|---|
Formule moléculaire |
C16H14ClNO3 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
1-chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-6-13(7-3-11)16(17)15(19)10-12-4-8-14(9-5-12)18(20)21/h2-9,16H,10H2,1H3 |
Clé InChI |
JWBJLICFLFNIHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


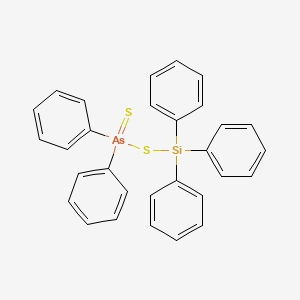


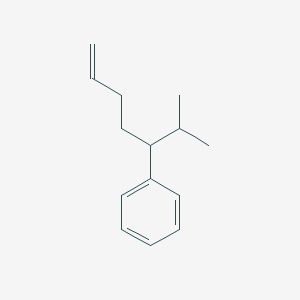
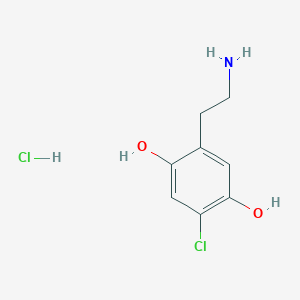
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
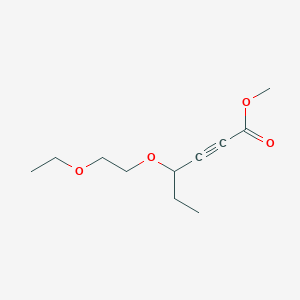
![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
